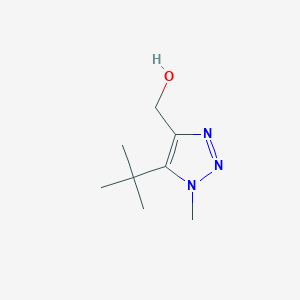
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring. It is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the alkylation of the triazole ring using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through the methylation of the triazole ring using methyl iodide or methyl bromide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the triazole ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triazole ring can be reduced to a dihydrotriazole or a tetrahydrotriazole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group or the methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formyl-triazole, carboxyl-triazole.
Reduction: Dihydrotriazole, tetrahydrotriazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-tert-Butyl-1H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group.
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group.
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. The combination of the tert-butyl, methyl, and hydroxymethyl groups provides a unique steric and electronic environment, making it a versatile compound for various applications in chemistry and biology.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(5-tert-butyl-1-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7-6(5-12)9-10-11(7)4/h12H,5H2,1-4H3 |
InChI Key |
QUNBULUTLGFHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


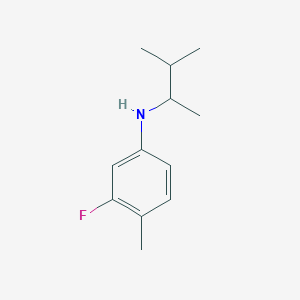
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)

![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
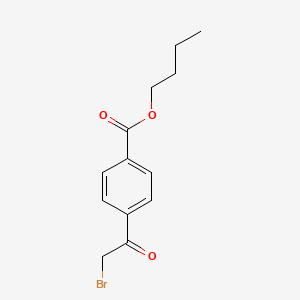
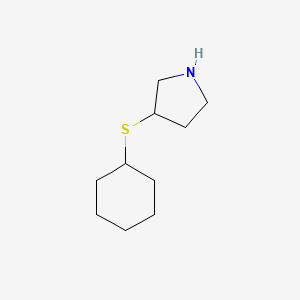
![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
amine](/img/structure/B13251984.png)
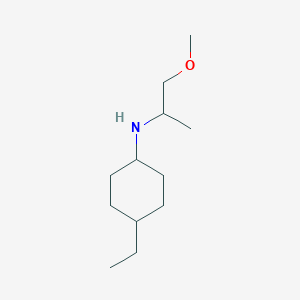
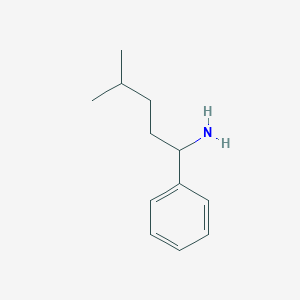

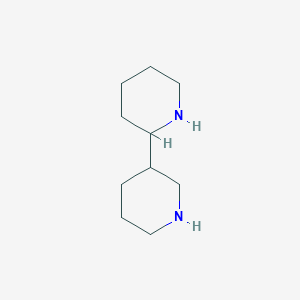
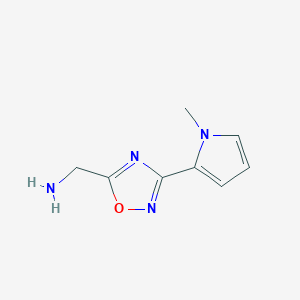
![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)
